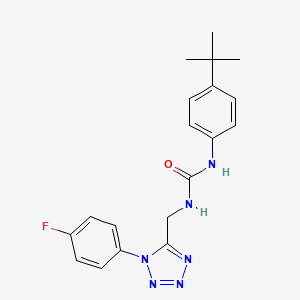

1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O/c1-19(2,3)13-4-8-15(9-5-13)22-18(27)21-12-17-23-24-25-26(17)16-10-6-14(20)7-11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYOFEWNDINNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices.

Biological Activity

The compound 1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 345.39 g/mol

- IUPAC Name : 1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

The compound features a tert-butyl group, a phenyl ring, and a tetrazole moiety, which contribute to its unique chemical reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not specified |

The biological activity of 1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets. The presence of the tetrazole ring enhances its ability to bind to various receptors and enzymes, potentially inhibiting their activity or altering their function.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours .

Antimicrobial Activity

Additionally, the compound has exhibited antimicrobial activity against various bacterial strains. One study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antibacterial agent .

Other Biological Activities

Preliminary investigations have also suggested that this compound may have anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer effects of the compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with IC50 values calculated at approximately 30 µM. Apoptotic assays confirmed that treated cells exhibited increased levels of caspase-3 activation, indicating that the compound induces programmed cell death .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 1-(4-tert-butylphenyl)-3-(phenyl)urea | Moderate | Low | Lacks tetrazole moiety |

| 1-(4-tert-butylphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | High | Moderate | Similar structure |

The inclusion of the tetrazole moiety significantly enhances both anticancer and antimicrobial activities compared to compounds lacking this feature.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group exhibits nucleophilic and cycloaddition reactivity due to its electron-rich nitrogen atoms and aromatic stabilization .

Nucleophilic Substitution

-

Reaction with Alkyl Halides :

The tetrazole’s N1 position reacts with benzyl bromide or propargylamine under basic conditions (NaHCO₃, DMF) to form N-alkylated derivatives.

Example :

.

Yields range from 19–82% , depending on steric hindrance .

1,3-Dipolar Cycloaddition

The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole-linked hybrids:

.

This reaction is critical for synthesizing bioactive hybrids .

Urea Group Reactivity

The urea (–NH–CO–NH–) moiety undergoes hydrolysis and condensation reactions.

Acidic/Basic Hydrolysis

Under strong acidic (HCl, TFA) or basic (NaOH) conditions, the urea bond cleaves to yield aniline derivatives and isocyanates :

.

This reaction is utilized in degrdn. studies for metabolite identification .

Condensation Reactions

The urea group reacts with aldehydes or ketones in the presence of dehydrating agents (e.g., POCl₃) to form Schiff bases or heterocyclic derivatives .

Aromatic Substitution Reactions

The tert-butylphenyl and fluorophenyl groups undergo electrophilic substitution.

Electrophilic Aromatic Substitution (EAS)

-

Nitration :

The tert-butylphenyl ring reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to yield para-nitro derivatives due to the tert-butyl group’s strong electron-donating effect. -

Halogenation :

Fluorophenyl groups resist further halogenation, but tert-butylphenyl rings undergo bromination (Br₂/FeBr₃) at the ortho/para positions .

Reaction Conditions and Yields

Mechanistic Insights

-

Tetrazole Alkylation : Proceeds via an SN2 mechanism at the N1 position, favored by the electron-withdrawing fluorophenyl group .

-

Urea Hydrolysis : Acid-catalyzed cleavage involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

EAS on tert-butylphenyl : The tert-butyl group directs electrophiles to the para position via σ-complex stabilization .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues are summarized in Table 1 , with variations in substituents impacting physicochemical and spectral properties:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine Substitution : Fluorine at the para position (4-fluorophenyl) is common in analogues (e.g., ), likely improving metabolic stability and binding affinity via hydrophobic/electronic interactions.

- Tetrazole vs. Pyrazole : Replacement of tetrazole with pyrazole (e.g., ) alters hydrogen-bonding capacity and aromaticity, affecting target engagement.

Structure-Activity Relationship (SAR) Insights

Hypoglycemic and Antihypertensive Potential:

- Tetrazole-Urea Hybrids : Compounds like those in and exhibit hypoglycemic activity, with tetrazole acting as a bioisostere for carboxylic acids, enhancing solubility and bioavailability .

- Substituent Positioning : Ortho-substituted tetrazoles (e.g., 2-tetrazolylphenyl in ) show lower yields (56–66%) compared to para-substituted derivatives, suggesting synthetic challenges but retained bioactivity.

- Trifluoromethyl Groups : Analogues with CF₃ (e.g., ) display higher molecular weights and lipophilicity, which may correlate with prolonged half-lives.

Thermodynamic Stability:

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare urea-tetrazole derivatives like this compound?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl isocyanates and tetrazole-containing amines. For example:

- Step 1 : React 4-(tert-butyl)phenyl isocyanate with a tetrazole-methylamine derivative under inert conditions (dry DCM or toluene) at 70–80°C .

- Step 2 : Use catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 solvent to enhance reaction efficiency .

- Step 3 : Monitor reaction progress via TLC, followed by purification using silica gel chromatography (petroleum ether/ethyl acetate gradients) .

- Key Reference : and detail analogous syntheses of urea-tetrazole hybrids.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies urea C=O stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ 1.3 ppm, singlet), fluorophenyl (δ 7.1–7.4 ppm), and urea NH protons (δ 8–9 ppm, broad) .

- HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .

- Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized for similar urea-tetrazole derivatives?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., PEG-400) improve solubility of intermediates .

- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition risks .

- Case Study : reports >60% yields for tetrazole derivatives using these parameters.

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Use column chromatography or recrystallization (e.g., aqueous acetic acid) to isolate pure product .

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may shift urea NH peaks .

- Dynamic Effects : Consider rotameric equilibria in urea groups, which can split peaks in ¹H NMR .

- Reference : highlights solvent-dependent NMR variations in a structurally related urea-tetrazine compound.

Q. Can computational methods accelerate the design of novel derivatives?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .

- SAR Modeling : Combine docking studies with synthetic accessibility scores to prioritize derivatives with desired properties (e.g., solubility, binding affinity).

- Feedback Loops : Integrate experimental data (e.g., reaction yields, spectroscopic data) into machine learning models to refine predictions .

- Example : demonstrates ICReDD’s approach to reaction design using computational-experimental feedback.

Q. What role do substituents (e.g., tert-butyl, fluorophenyl) play in reactivity and stability?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attacks, stabilizing the urea moiety .

- Electronic Effects : Fluorophenyl enhances tetrazole ring electron deficiency, influencing coupling reaction rates .

- Stability Testing : Conduct accelerated degradation studies (e.g., under heat/light) to assess substituent impact on shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.